4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile
Overview
Description
The compound “4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile” is an organic molecule that contains a fluorophenyl group, a methyl group, a ketone group, and a nitrile group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a fluorophenyl group attached to the 4-position of a 2-methyl-4-oxobutanenitrile backbone .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitrile group could undergo hydrolysis, reduction, or other transformations. The ketone could be involved in condensation reactions or could form hydrates or imines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular size, and functional groups would influence its properties .Scientific Research Applications
Heterocyclic Compound Synthesis
- The synthesis of 4-Phenyl-3-oxobutanenitrile, a closely related compound, is a precursor for the development of polyfunctionally substituted heterocycles, highlighting its versatility in creating complex molecular structures (Khalik, 1997).
Electrochemical Applications
- Electroactive polymers derived from derivatives similar to 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile have been investigated for their potential in electrochemical capacitor applications, demonstrating significant energy and power densities which could be crucial for the development of high-performance energy storage devices (Ferraris et al., 1998).
Photophysical Studies
- Research on the photophysical behavior of haloanilines, closely related to 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile, in various solvents has provided insights into the mechanisms of photodegradation and phototoxic effects, which are important for understanding the environmental and biological impact of such compounds (Freccero, Fagnoni, & Albini, 2003).
Fluorescent Probes
- A study on the synthesis of fluorescent probes based on the BODIPY platform, which includes functionalities similar to those of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile, has revealed their potential in detecting metal ions, offering a promising approach for bio-imaging and the monitoring of metal ion concentrations in various environments (Qin et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(7-13)5-11(14)9-3-2-4-10(12)6-9/h2-4,6,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCRDFFOKDRTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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